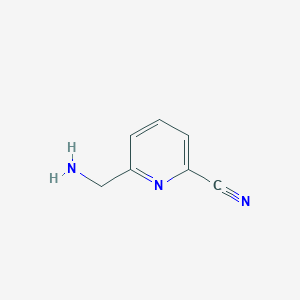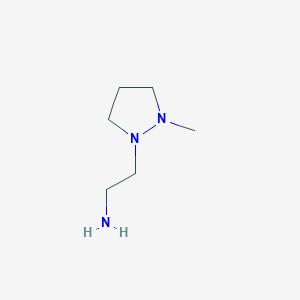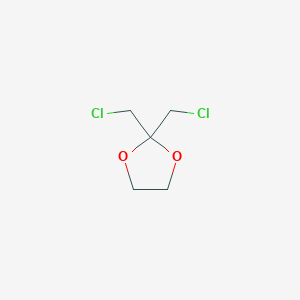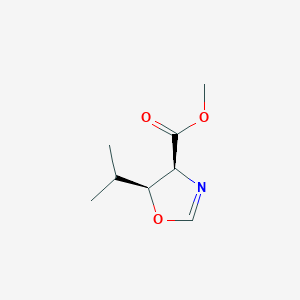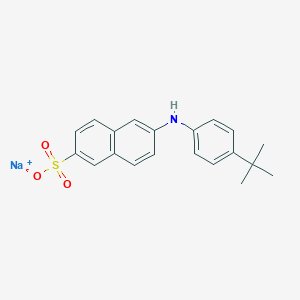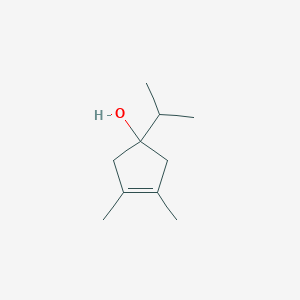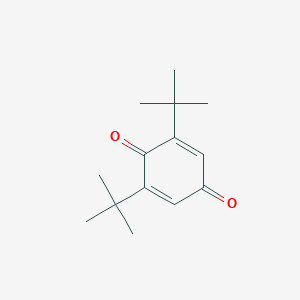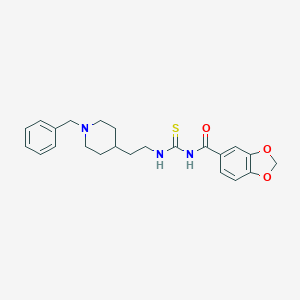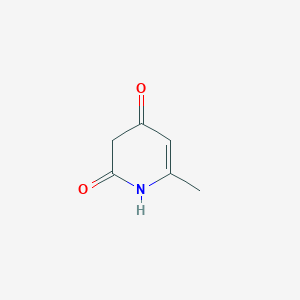
6-Methylpyridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridine-2,4(1H,3H)-dione, also known as 6-methyl-2,4-pyridinedione or 6-methyl-2,4-pyridinedicarboxylic acid, is a heterocyclic organic compound with the chemical formula C7H5NO2. It is widely used in scientific research as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 6-methylpyridine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes, such as dihydroorotate dehydrogenase and inosine monophosphate dehydrogenase. These enzymes are involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical And Physiological Effects
6-Methylpyridine-2,4(1H,3H)-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-methylpyridine-2,4(1H,3H)-dione in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 6-methylpyridine-2,4(1H,3H)-dione. One direction is the synthesis of novel derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and efficiency of the synthesis of 6-methylpyridine-2,4(1H,3H)-dione.
Synthesis Methods
The synthesis of 6-methylpyridine-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the oxidation of 6-methyl-2-pyridinemethanol using potassium permanganate. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phosphorus oxychloride followed by hydrolysis. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reagent ratio.
Scientific Research Applications
6-Methylpyridine-2,4(1H,3H)-dione is widely used in scientific research as a building block for the synthesis of various organic compounds. It can be used as a precursor for the synthesis of pyridine-2,4-dicarboxylic acid derivatives, which have been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It can also be used as a starting material for the synthesis of pyridine-2,4-dicarboxamide derivatives, which have been reported to exhibit anti-tuberculosis and anti-microbial activities.
properties
CAS RN |
157033-88-0 |
|---|---|
Product Name |
6-Methylpyridine-2,4(1H,3H)-dione |
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
6-methyl-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9) |
InChI Key |
OJHDKKODJFEBGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(=O)N1 |
Canonical SMILES |
CC1=CC(=O)CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



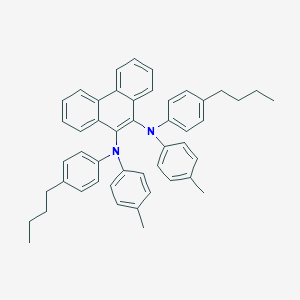
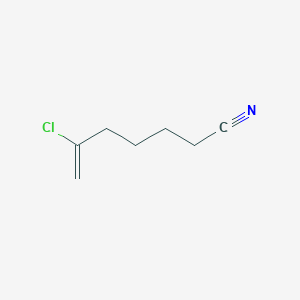
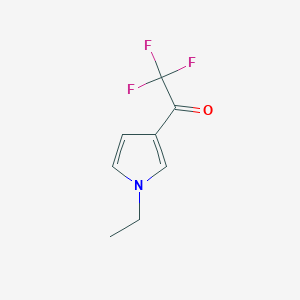
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
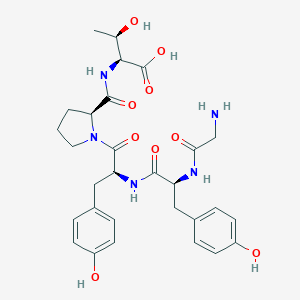
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
